Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride
Overview
Description
Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride: is a complex organic compound with the molecular formula C14H19Cl2N3O3 and a molecular weight of 348.23 g/mol . This compound belongs to the class of pyridine derivatives and is characterized by its unique spirocyclic structure, which includes an oxa-diazaspiro moiety fused to a nicotinate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound, under specific conditions.
Introduction of the Nicotinate Group: The nicotinate group is introduced via esterification or amidation reactions, depending on the starting materials.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)acetate
- Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)propionate
Uniqueness
Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride is unique due to its specific spirocyclic structure and the presence of the nicotinate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)pyridine-3-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3.2ClH/c1-19-13(18)10-2-3-11(16-9-10)12-8-14(20-17-12)4-6-15-7-5-14;;/h2-3,9,15H,4-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWYOZWPEGVFDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=NOC3(C2)CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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